N'-Acetylacetohydrazide

Description

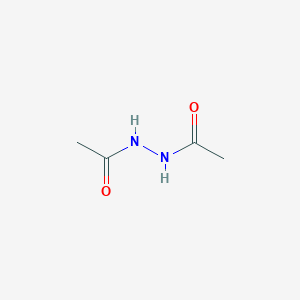

Structure

3D Structure

Properties

IUPAC Name |

N'-acetylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c1-3(7)5-6-4(2)8/h1-2H3,(H,5,7)(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHNYIHIHQEHJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020390 | |

| Record name | N,N'-Diacetylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3148-73-0 | |

| Record name | Acetic acid, 2-acetylhydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3148-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diacetylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003148730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diacetylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-acetylhydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Diacetylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diacetylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIACETYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMR3ZF0Q4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N'-Acetylacetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Acetylacetohydrazide, a key chemical intermediate, is integral to various synthetic processes in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of the primary synthetic pathways for its preparation, including detailed reaction mechanisms, experimental protocols, and quantitative data. The synthesis routes discussed herein are: 1) Acetylation of Hydrazine Hydrate, 2) N-acetylation of Acetohydrazide, and 3) Hydrazinolysis of Esters. This document aims to equip researchers and professionals with the necessary knowledge to effectively synthesize and characterize this compound.

Introduction

This compound, also known as N,N'-diacetylhydrazine, is a symmetrical diacylhydrazine derivative. Its structural features make it a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a precursor in medicinal chemistry. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide details the most common and effective methods for its synthesis, providing a comparative analysis of their respective advantages and limitations.

Synthetic Pathways and Mechanisms

There are three principal pathways for the synthesis of this compound, each with distinct advantages depending on the available starting materials and desired scale of production.

Pathway 1: Acetylation of Hydrazine Hydrate

This is a direct and common method for the synthesis of this compound. It involves the reaction of hydrazine hydrate with an acetylating agent, typically acetic anhydride or acetyl chloride.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the acetylating agent. In the case of acetic anhydride, this leads to the formation of a tetrahedral intermediate which then collapses, eliminating a molecule of acetic acid and forming the N-acetylated product. Since hydrazine has two nucleophilic nitrogen atoms, the reaction proceeds in a stepwise manner to yield the di-acetylated product.

Figure 1: Synthesis of this compound from Hydrazine Hydrate.

Pathway 2: N-acetylation of Acetohydrazide

This pathway involves the acetylation of a pre-formed mono-acetylated hydrazine, acetohydrazide. This method is useful when acetohydrazide is readily available.

Mechanism: Similar to Pathway 1, this reaction follows a nucleophilic acyl substitution mechanism. The remaining free amino group (-NH2) of acetohydrazide acts as the nucleophile, attacking the carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride). A tetrahedral intermediate is formed, which subsequently eliminates a leaving group (acetic acid or hydrochloric acid) to yield this compound.

Figure 2: Synthesis of this compound from Acetohydrazide.

Pathway 3: Hydrazinolysis of Esters

This method, also known as hydrazinolysis, involves the reaction of an ester, such as ethyl acetate, with hydrazine hydrate. While this can produce mono-acetylated hydrazine (acetohydrazide), with appropriate stoichiometry and reaction conditions, it can be driven towards the formation of this compound. A patent describes a method using a high-boiling ester compound reacting with hydrazine hydrate at high temperatures.[1]

Mechanism: The reaction is a nucleophilic acyl substitution at the ester carbonyl. Hydrazine, being a strong nucleophile, attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the alkoxy group (e.g., ethoxide from ethyl acetate) and form the hydrazide. To form the di-acetylated product, a second molecule of the ester would need to react with the initially formed acetohydrazide.

Figure 3: Synthesis of this compound via Hydrazinolysis.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the aforementioned pathways.

Protocol for Pathway 1: Acetylation of Hydrazine Hydrate with Acetic Anhydride

Materials:

-

Hydrazine hydrate (80%)

-

Acetic anhydride

-

Ethanol (optional, as solvent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate.

-

Slowly add acetic anhydride to the hydrazine hydrate with constant stirring. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature. Cooling in an ice bath may be necessary.

-

After the addition is complete, heat the reaction mixture to reflux for a specified period (typically 1-3 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product often crystallizes out upon cooling. If not, the solvent (if used) can be removed under reduced pressure.

-

Collect the solid product by filtration, wash with cold water or ethanol, and dry in a vacuum oven.

Protocol for Pathway 2: N-acetylation of Acetohydrazide with Acetic Acid

Materials:

-

Acetohydrazide

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve acetohydrazide (2 mmol) in glacial acetic acid (1 ml).[2]

-

Heat the solution under reflux for approximately 9 hours.[3]

-

Cool the reaction mixture to room temperature.[2]

-

If the product crystallizes, filter the solid. If the product is soluble, precipitate it by adding the reaction mixture to crushed ice.[2]

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry at 50 °C.[2]

-

Recrystallize from ethanol or an ethanol-water mixture if further purification is needed.[2]

Protocol for Pathway 3: Hydrazinolysis of a High-Boiling Ester

This protocol is adapted from a patented method for the synthesis of N,N'-diacetylhydrazine.[1]

Materials:

-

Hydrazine hydrate (80%)

-

Isoamyl acetate (or another high-boiling ester)

Procedure:

-

Combine 80% hydrazine hydrate (0.5 mol) and isoamyl acetate (3 mol) in a distillation apparatus.[1]

-

Heat the mixture to 142°C and maintain reflux.[1]

-

Continuously remove water and isoamyl alcohol by rectification during the reaction, which is carried out for approximately 7 hours.[1]

-

After the reaction is complete, the product is obtained by vacuum distillation.[1]

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound and related compounds from the literature.

| Pathway | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Hydrazine Hydrate, Acetic Anhydride | - | Reflux | 1-3 | Good to Excellent | General Knowledge |

| 2 | Acetohydrazide, Acetic Acid | Glacial Acetic Acid | Reflux | 9 | 81.8 | [3] |

| 3 | Hydrazine Hydrate, Isoamyl Acetate | - | 142 | 7 | 99.3 | [1] |

Table 1: Reaction conditions and yields for the synthesis of this compound.

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques.

| Technique | Observed Peaks/Shifts | Reference |

| FT-IR (cm⁻¹) | 3224, 1600, 1506, 1432, 1364, 1258, 1017, 921, 638, 550, 473 | [4] |

| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | 1.85 (s, 6H, 2 × CH₃), 10.29 (brs, 2H, 2 × NH) | [4] |

| ¹³C NMR (75 MHz, DMSO-d₆) δ (ppm) | 173.76 (2 × C=O), 22.77 (2 × CH₃) | [4] |

Table 2: Spectroscopic data for this compound.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is illustrated below.

Figure 4: General workflow for this compound synthesis.

Conclusion

This technical guide has detailed the primary synthetic routes for this compound, providing comprehensive information on their mechanisms, experimental protocols, and quantitative outcomes. The choice of a particular synthetic pathway will depend on factors such as the availability of starting materials, desired purity, and scalability. The provided protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient and reproducible synthesis of this important chemical intermediate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Human Metabolome Database: Showing metabocard for Acetylhydrazine (HMDB0060428) [hmdb.ca]

- 3. nbinno.com [nbinno.com]

- 4. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic analysis of N'-Acetylacetohydrazide (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of N'-Acetylacetohydrazide, also known as 1,2-diacetylhydrazine. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for these analyses. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise reference for its structural features.

NMR Spectroscopy Data

Due to the symmetrical nature of this compound (CH₃CONHNHCOCH₃), the molecule exhibits a simplified NMR spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.1 | Singlet | 6H | Methyl Protons (2 x -CH₃) |

| ~8.9 | Singlet (broad) | 2H | Amide Protons (2 x -NH) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~20.5 | Methyl Carbon (-CH₃) |

| ~170.0 | Carbonyl Carbon (-C=O) |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250 | Strong, Broad | N-H Stretch |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~1550 | Strong | N-H Bend (Amide II) |

| ~1250 | Medium | C-N Stretch |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 116 | 21.6 | [M]⁺ (Molecular Ion) |

| 74 | 99.5 | [CH₃CONHNH₂]⁺ |

| 43 | 100.0 | [CH₃CO]⁺ |

| 32 | 82.6 | [N₂H₄]⁺ or [O₂]⁺ |

Experimental Protocols

The following sections outline the methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is utilized.

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to calibrate the chemical shift scale to 0 ppm.

Data Acquisition:

-

¹H NMR: The instrument is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

-

¹³C NMR: The instrument is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required due to the low natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to TMS. For ¹H NMR spectra, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The mixture is transferred to a pellet press, and pressure is applied to form a thin, transparent or translucent pellet.

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to specific molecular vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is employed. Electron Ionization (EI) is a common ionization technique for this type of molecule.

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent.

-

For direct infusion, the solution is introduced directly into the ion source of the mass spectrometer.

Data Acquisition:

-

The sample is introduced into the ion source, where it is ionized (e.g., by electron impact).

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The peak with the highest m/z value often corresponds to the molecular ion [M]⁺. Other peaks in the spectrum represent fragment ions, which provide information about the structure of the molecule.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

N'-Acetylacetohydrazide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Acetylacetohydrazide, also known as N,N'-diacetylhydrazine, is a symmetrical diacylhydrazine derivative. This document provides a detailed overview of its chemical properties, structure, and synthesis. While the biological activities of the broader hydrazide class of compounds are widely documented, specific data on the cellular effects and signaling pathway involvement of this compound are not extensively available in current literature. This guide summarizes the known chemical and physical data, presents detailed experimental protocols for its synthesis, and provides spectroscopic information for characterization.

Chemical Properties and Structure

This compound is a white to off-white crystalline solid.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C4H8N2O2 | [2] |

| Molecular Weight | 116.12 g/mol | [2] |

| Melting Point | 138-141 °C | [2][3] |

| Boiling Point | 209 °C at 15 mmHg | [2][3] |

| Density | 1.2829 g/cm³ (rough estimate) | [3] |

| Water Solubility | Soluble | [4] |

| Solubility in other solvents | Sparingly soluble in DMSO, slightly soluble in Methanol. | [4] |

| Appearance | White to off-white crystalline powder/solid. | [1][4] |

| pKa (Predicted) | 11.59 ± 0.23 | [4] |

| LogP | -1.4 at 25°C | [4] |

Structure and Identifiers:

-

IUPAC Name: this compound[2]

-

CAS Number: 3148-73-0[2]

-

SMILES: CC(=O)NNC(C)=O[5]

-

InChI: InChI=1S/C4H8N2O2/c1-3(7)5-6-4(2)8/h1-2H3,(H,5,7)(H,6,8)[5]

-

InChIKey: ZLHNYIHIHQEHJQ-UHFFFAOYSA-N[5]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, ranging from laboratory-scale preparations to industrial processes. The primary synthetic routes involve the acetylation of hydrazine or its derivatives.

Synthesis from Hydrazine Hydrate and a High-Boiling Point Ester

This method is suitable for larger-scale industrial production and avoids the use of acetic anhydride.[6]

Experimental Protocol:

-

A mixture of 80% hydrazine hydrate (31.25 g, 0.5 mol) and isoamyl acetate (390.0 g, 3 mol) is added to a distillation column.[6]

-

The mixture is heated to 142°C.[6]

-

The reaction is carried out for 7 hours with a reflux ratio of 1:4, during which water and isoamyl alcohol are separated by rectification.[6]

-

After the reaction is complete, the product is obtained by vacuum distillation.[6]

-

This process yields N,N'-diacetylhydrazine with a purity of 97.6% and a yield of 99.3%.[6]

N-Acetylation of Acetohydrazide

This is a common laboratory-scale synthesis method.

Experimental Protocol:

Note: A detailed, specific protocol for the N-acetylation of acetohydrazide to yield this compound was not explicitly found in the searched literature. However, a general procedure for the acylation of hydrazides is described.[7]

-

A solution of the starting hydrazide is prepared in an appropriate solvent.

-

An acetylating agent, such as acetic anhydride or acetyl chloride, is added to the solution, often in the presence of a base to neutralize the acid byproduct.

-

The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion.

-

Upon completion, the product is isolated by filtration if it precipitates, or by extraction and subsequent solvent evaporation.

-

The crude product can be purified by recrystallization.

Reaction of Hydrazides with Glacial Acetic Acid

This method utilizes glacial acetic acid as both a reagent and a solvent.[8]

Experimental Protocol:

-

A solution of the hydrazide (2 mmol) in glacial acetic acid (1 ml) is heated under reflux for a specified period (e.g., 9-10 hours for acetohydrazide).[8]

-

The reaction mixture is then cooled to room temperature.[8]

-

If the product crystallizes, it is collected by filtration. If the product is soluble, it is precipitated by adding the reaction solution to crushed ice.[8]

-

The precipitate is filtered, washed with cold diethyl ether, and dried.[8]

-

If necessary, the final product can be recrystallized from ethanol or an ethanol-water mixture.[8]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound and related N-acetylated hydrazides show characteristic signals for the acetyl and NH protons. In N-acetylated products, the protons of the two NH groups typically appear in the range of δ 9.76–10.82 ppm.[8] The carbons of the amidic carbonyl groups are assigned peaks in the range of δ 164.53–173.76 ppm.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O functional groups. Generally, for amides, a strong C=O stretching band appears around 1650 cm⁻¹, and N-H stretching vibrations are observed in the range of 3200-3400 cm⁻¹.[9]

Biological Activity and Signaling Pathways

A comprehensive search of the available scientific literature did not yield specific information on the biological activities or the involvement of this compound in any signaling pathways.

While the broader class of hydrazide and hydrazone derivatives has been extensively studied and shown to possess a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects, specific data for this compound is lacking.[10][11][12]

One study investigated the mutagenicity and carcinogenicity of monoacetyl hydrazine (MAH) and diacetyl hydrazine (DAH), which is this compound. The study found that while MAH was mutagenic and carcinogenic in the tested models, DAH (this compound) did not show mutagenic or carcinogenic effects under the same experimental conditions.[13]

Due to the absence of data on signaling pathway involvement, a corresponding diagram cannot be generated at this time. Further research is required to elucidate the potential biological roles of this compound.

Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[1]

Conclusion

This compound is a well-characterized compound in terms of its chemical and physical properties, as well as its synthesis. Multiple routes for its preparation are available, allowing for both laboratory and industrial scale production. However, there is a significant gap in the understanding of its biological activity and its potential role in cellular signaling pathways. The lack of mutagenic and carcinogenic activity, in contrast to its mono-acetylated counterpart, suggests a distinct toxicological profile. Future research should focus on exploring the potential pharmacological or biological effects of this compound to fully elucidate its properties and potential applications.

References

- 1. N-Acetyl-N'-phenylnitrous hydrazide | C8H9N3O2 | CID 86175823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chembk.com [chembk.com]

- 4. Diacetyl hydrazine | 3148-73-0 [chemicalbook.com]

- 5. Human Metabolome Database: Showing metabocard for N,N'-Diacetylhydrazine (HMDB0060496) [hmdb.ca]

- 6. CN114516819A - Preparation method of N, N' -diacetyl hydrazine - Google Patents [patents.google.com]

- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 8. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mutagenicity and carcinogenicity of mono- and diacetyl hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to N,N'-Diacetylhydrazine (CAS 3148-73-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of N,N'-Diacetylhydrazine (CAS 3148-73-0). The document details the compound's properties through a structured data table, outlines experimental protocols for the determination of these properties, and presents a visual representation of a key synthesis pathway. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Physical and Chemical Properties

N,N'-Diacetylhydrazine, also known as 1,2-Diacetylhydrazine, is a white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H8N2O2 | [1] |

| Molecular Weight | 116.12 g/mol | [1] |

| Melting Point | 138-140 °C (lit.) | [1][2] |

| Boiling Point | 209 °C at 15 mm Hg (lit.) | [1][3] |

| Density | 1.2829 g/cm³ (rough estimate) | [1][4] |

| Vapor Pressure | 0 Pa at 25 °C | [1][4] |

| Solubility | Soluble in water.[1][5] Sparingly soluble in DMSO, slightly soluble in Methanol.[1][4] | |

| Appearance | White crystalline powder | [1] |

| pKa | 11.59 ± 0.23 (Predicted) | [1] |

| LogP | -1.4 at 25 °C | [6] |

| Refractive Index | 1.4880 (estimate) | [1][4] |

| Flash Point | 209 °C at 15 mm Hg | [1] |

| BRN | 1754018 | [1] |

| EINECS | 221-576-1 | [1] |

Experimental Protocols

This section outlines the general methodologies for determining key physical properties of organic compounds like N,N'-Diacetylhydrazine.

Melting Point Determination (Capillary Method)

The melting point is determined by observing the temperature at which the solid phase transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., mineral oil)

-

Mortar and pestle

Procedure:

-

A small amount of the crystalline N,N'-Diacetylhydrazine is finely powdered using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The thermometer and capillary tube assembly are placed in the melting point apparatus.

-

The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the melting point is approached.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

The melting point range is reported as T1-T2. For a pure compound, this range is typically narrow.

Boiling Point Determination (Siwoloboff Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Beaker

Procedure:

-

A small amount of liquid N,N'-Diacetylhydrazine (if melted) is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated in a heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Solubility Determination

This protocol determines the solubility of a compound in various solvents.

Apparatus:

-

Test tubes

-

Graduated cylinder or pipette

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

A small, measured amount of N,N'-Diacetylhydrazine (e.g., 10 mg) is placed into a test tube.

-

A measured volume of the solvent (e.g., 1 mL of water) is added to the test tube.

-

The mixture is vigorously agitated (e.g., by vortexing or shaking) for a set period (e.g., 1-2 minutes).

-

The mixture is visually inspected to determine if the solid has completely dissolved.

-

If the solid dissolves, it is recorded as soluble. If it does not, it is recorded as insoluble. For intermediate cases, terms like "sparingly soluble" or "slightly soluble" can be used.

-

This procedure is repeated with different solvents (e.g., DMSO, Methanol) to determine the solubility profile.

Synthesis and Reaction Pathways

As N,N'-Diacetylhydrazine is primarily a synthetic intermediate, a signaling pathway is not applicable. Instead, a representative synthesis workflow is presented below. One common method for the preparation of N,N'-Diacetylhydrazine involves the reaction of hydrazine hydrate with a high-boiling point ester, such as isoamyl acetate.

Caption: Synthesis of N,N'-Diacetylhydrazine from Hydrazine Hydrate.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. CN114516819A - Preparation method of N, N' -diacetyl hydrazine - Google Patents [patents.google.com]

N'-Acetylacetohydrazide crystal structure analysis

An In-depth Technical Guide on the Crystal Structure Analysis of Acetohydrazide, a Close Analog of N'-Acetylacetohydrazide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the crystal structure of acetohydrazide. Due to the limited availability of public crystallographic data for this compound, this document focuses on its parent compound, acetohydrazide, as a structurally relevant proxy. The synthesis and known properties of this compound are also presented to offer a complete overview for research and development purposes.

This compound: An Overview

This compound (C₄H₈N₂O₂) is a hydrazine derivative with potential applications in medicinal chemistry and materials science.[1] While a detailed crystal structure analysis is not currently in the public domain, its synthesis and fundamental properties have been documented.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic pathways[2]:

-

N-acetylation of Acetohydrazide: This is a primary method where acetohydrazide is acetylated to introduce a second acetyl group.[2]

-

Reaction with Acetylating Agents: Hydrazine hydrate can be reacted with suitable acetylating agents to form the diacetylated product.[2]

-

Dehydrogenative Coupling: The dehydrogenative N-N coupling of acetamide represents another synthetic route.[2]

The resulting compound is typically purified by recrystallization and characterized using techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and elemental analysis (CHNS).[3][4]

Physical Properties

Key physical properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound [1][5]

| Property | Value |

| Molecular Formula | C₄H₈N₂O₂ |

| Molar Mass | 116.12 g/mol |

| Melting Point | 138-140 °C |

| Boiling Point | 209 °C (at 15 mmHg) |

Crystal Structure Analysis of Acetohydrazide

The crystal structure of acetohydrazide (C₂H₆N₂O) offers significant insights into the molecular geometry, conformation, and intermolecular interactions prevalent in this class of compounds. The crystal structure reveals that the asymmetric unit contains two crystallographically independent molecules of similar geometry.[6] The crystal packing is predominantly stabilized by a network of intermolecular N—H⋯O hydrogen bonds.[6]

Crystallographic Data

The quantitative data derived from the single-crystal X-ray diffraction analysis of acetohydrazide are presented in the following tables.

Table 2: Crystal Data and Structure Refinement Details for Acetohydrazide [6]

| Parameter | Value |

| Empirical Formula | C₂H₆N₂O |

| Formula Weight | 74.09 g/mol |

| Temperature | 298 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 9.5636 (7) Å |

| b | 8.7642 (6) Å |

| c | 10.4282 (7) Å |

| β | 110.886 (1)° |

| Volume | 816.63 (10) ų |

| Z | 8 |

| Refinement Method | Full-matrix least-squares on F² |

| Final R indices [I>2σ(I)] | R1 = 0.0468, wR2 = 0.1158 |

Table 3: Selected Interatomic Distances (Å) for Acetohydrazide [6]

| Bond | Length (Å) | Bond | Length (Å) |

| O1—C2 | 1.2324 (18) | N1—N2 | 1.407 (2) |

| C1—C2 | 1.491 (2) | O2—C4 | 1.2370 (18) |

| C2—N1 | 1.331 (2) | C3—C4 | 1.491 (2) |

| C4—N3 | 1.327 (2) |

Table 4: Selected Bond Angles (°) for Acetohydrazide [6]

| Angle | Value (°) | Angle | Value (°) |

| O1—C2—C1 | 122.19 (15) | C1—C2—N1 | 115.49 (14) |

| O1—C2—N1 | 122.32 (14) | C2—N1—N2 | 121.82 (12) |

Table 5: Hydrogen Bonding Parameters (Å, °) for Acetohydrazide [6]

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| N1—H1D···O1ⁱ | 0.863 (9) | 2.062 (10) | 2.9239 (17) | 176.9 (19) |

| N3—H3D···O1ⁱⁱⁱ | 0.857 (9) | 2.018 (10) | 2.8599 (17) | 167.1 (19) |

| N2—H2B···O2ⁱᵛ | 0.867 (10) | 2.255 (13) | 3.065 (2) | 155 (2) |

| N2—H2A···O2ᵛ | 0.863 (10) | 2.400 (15) | 3.152 (2) | 145.7 (19) |

| Symmetry codes: (i) x, -y+1/2, z-1/2; (iii) x, -y+1/2, z+1/2; (iv) -x+1, y-1/2, -z+1/2; (v) -x+2, y-1/2, -z+1/2 |

Experimental Protocols

Synthesis and Crystallization: Acetohydrazide was synthesized by the reaction of ethyl acetate with an 85% solution of hydrazine, affording a 40% isolated yield.[6] Single crystals suitable for X-ray diffraction were grown by cooling the reaction mixture from 353 K to 293 K overnight.[6]

X-ray Data Collection and Structure Solution: A colorless block-shaped crystal with dimensions of 0.20 × 0.15 × 0.10 mm was selected for the analysis.[6] The crystallographic data were collected at 298 K on a Bruker SMART 4K CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å).[6] A multi-scan absorption correction (SADABS) was applied to the collected data.[6] The crystal structure was solved using direct methods and refined by a full-matrix least-squares procedure on F².[6] Non-hydrogen atoms were refined anisotropically, while methyl hydrogen atoms were placed in geometrically calculated positions. Other hydrogen atoms were located from a difference Fourier map and refined isotropically.[6]

Visualizations

Caption: Experimental workflow for the crystal structure analysis of acetohydrazide.

Caption: Molecular structure and intermolecular hydrogen bonding in acetohydrazide.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01286D [pubs.rsc.org]

- 4. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. chembk.com [chembk.com]

- 6. Acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

N'-Acetylacetohydrazide: A Comprehensive Technical Guide on its Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Acetylacetohydrazide, also known as 1,2-diacetylhydrazine, is a chemical compound with a history rooted in late 19th-century organic synthesis. This technical guide provides an in-depth exploration of its discovery and the evolution of its synthesis methodologies. It offers a comparative analysis of historical and contemporary synthetic routes, complete with detailed experimental protocols and quantitative data. Spectroscopic data for the characterization of this compound are also presented. Furthermore, this document includes a visual representation of a generalized synthetic workflow, aiming to provide a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound (CAS No. 3148-73-0) is a symmetrical di-acetylated derivative of hydrazine.[1][2][3] Its molecular structure, consisting of two acetyl groups attached to the nitrogen atoms of a hydrazine core, has made it a subject of interest in organic synthesis and as a potential building block in medicinal chemistry. Understanding the historical context of its discovery and the progression of its synthetic methods is crucial for the development of novel applications and more efficient production processes. This whitepaper will detail the initial discovery and provide a thorough overview of the key synthetic strategies that have been employed for its preparation over the years.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 1,2-Diacetylhydrazine, Diacetyl hydrazine | [3] |

| CAS Number | 3148-73-0 | [1][2] |

| Molecular Formula | C4H8N2O2 | [1] |

| Molecular Weight | 116.12 g/mol | [1] |

| Melting Point | 138-140 °C | [3] |

| Boiling Point | 209 °C at 15 mmHg | [3] |

| Appearance | White crystalline powder | [3] |

Historical Synthesis: The 1899 Discovery

The first documented synthesis of this compound dates back to 1899 and was reported in Chemische Berichte.[2] The original method involved the direct acylation of hydrazine with an acetylating agent.

Synthesis via Hydrazine Hydrate and Acetic Anhydride (ca. 1899)

This classical method utilizes the reaction of hydrazine hydrate with acetic anhydride.[2] The reaction is highly exothermic and requires careful control of the addition of reagents.

Experimental Protocol:

-

Reagents: Hydrazine hydrate, Acetic anhydride.

-

Procedure: To a cooled solution of hydrazine hydrate, acetic anhydride is added dropwise with vigorous stirring. The reaction is highly exothermic and the temperature should be maintained below a safe threshold. The reaction mixture is then allowed to stir for a specified period. The resulting precipitate of this compound is collected by filtration, washed with a suitable solvent (e.g., cold water or ethanol) to remove impurities, and dried.

-

Challenges: A significant drawback of this method is the violent exothermic nature of the reaction (ΔrH = -209.4 kJ/mol), which necessitates careful handling and dual addition of the reactants to ensure safety.[2] Additionally, the process generates acetic acid as a byproduct, leading to waste disposal concerns.[2]

Modern Synthetic Methodologies

Over the decades, several alternative and improved methods for the synthesis of this compound have been developed. These methods often focus on milder reaction conditions, higher yields, and improved safety profiles. The primary modern routes include the N-acetylation of acetohydrazide, and synthesis from high-boiling point esters.

N-Acetylation of Acetohydrazide

This method involves the acetylation of a mono-acetylated hydrazine derivative, acetohydrazide.

Experimental Protocol:

-

Reagents: Acetohydrazide (CH3CONHNH2), Acetic acid.

-

Procedure: A solution of acetohydrazide (2 mmol) in glacial acetic acid (1 mL) is heated under reflux for 9 hours.[4] The reaction mixture is then cooled to room temperature. If the product crystallizes, it is collected by filtration. If the product remains dissolved, the reaction mixture is poured into crushed ice to precipitate the solid. The precipitate is then filtered, washed with cold diethyl ether, and dried at 50 °C. The final product can be recrystallized from ethanol or an ethanol-water mixture if necessary.[4]

-

Yield: 81.8%[4]

Synthesis from High-Boiling Point Esters

A more recent and environmentally friendly approach involves the reaction of hydrazine hydrate with high-boiling point esters, avoiding the use of the highly reactive acetic anhydride.[2]

Experimental Protocol:

-

Reagents: 80% Hydrazine hydrate, Isoamyl acetate, Catalyst (optional, e.g., N-hydroxysuccinimide, 1-hydroxybenzotriazole, or 4-dimethylaminopyridine).[2]

-

Procedure: A mixture of 80% hydrazine hydrate (31.25 g, 0.5 mol) and isoamyl acetate (195.0 g, 1.5 mol) is added to a rectifying tower.[2] The mixture is heated to 142 °C. Water and isoamyl alcohol are separated by rectification during the reaction under a reflux ratio of 1:4 for 8 hours.[2] After the reaction is complete, the product is obtained by vacuum distillation. The addition of a catalyst (0.1% - 10% by mass of hydrazine hydrate) can increase the reaction rate.[2]

-

Yield: 99.2%[2]

Comparative Analysis of Synthesis Methods

The evolution of the synthesis of this compound reflects a trend towards safer, more efficient, and environmentally conscious chemical processes.

Table 2: Comparison of this compound Synthesis Methods

| Method | Reagents | Key Conditions | Yield | Advantages | Disadvantages | Reference |

| Historical Method (ca. 1899) | Hydrazine hydrate, Acetic anhydride | Highly exothermic, requires careful addition | Not explicitly stated in available abstracts | Direct, one-step synthesis | Violent reaction, safety concerns, acetic acid byproduct | [2] |

| N-Acetylation of Acetohydrazide | Acetohydrazide, Acetic acid | Reflux in acetic acid for 9 hours | 81.8% | Milder conditions than the historical method | Requires the precursor acetohydrazide | [4] |

| High-Boiling Point Ester Method | Hydrazine hydrate, Isoamyl acetate | High temperature (142 °C), rectification | 99.2% | High yield, safer reagents, less waste | High reaction temperature | [2] |

Spectroscopic Data for Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: 1H and 13C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1H NMR | ~2.1 | Singlet | -CH3 |

| ~9.5 | Singlet (broad) | -NH- | |

| 13C NMR | ~20 | Quartet | -C H3 |

| ~170 | Singlet | -C =O |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3200-3400 | Medium, Broad | N-H Stretch |

| ~2950-2850 | Medium | C-H Stretch (Alkyl) |

| ~1630-1690 | Strong | C=O Stretch (Amide I) |

| ~1550 | Medium | N-H Bend (Amide II) |

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, applicable to the modern methods described.

References

N'-Acetylacetohydrazide: A Versatile Precursor for Heterocyclic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N'-Acetylacetohydrazide, a simple yet highly functionalized molecule, has emerged as a valuable and versatile precursor in modern organic synthesis. Its unique structural motif, featuring both a hydrazide and an acetyl group, provides a reactive platform for the construction of a diverse array of heterocyclic compounds, many of which are of significant interest to the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of this compound's role in organic synthesis, detailing its preparation, key reactions, and its utility in the development of novel therapeutic agents.

Chemical Profile and Synthesis

This compound, also known as N,N'-diacetylhydrazine, is a stable, crystalline solid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₈N₂O₂ | |

| Molecular Weight | 116.12 g/mol | |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 135-136 °C | [2] |

| Boiling Point | 209 °C at 15 mmHg | |

| Solubility | Soluble in water and polar organic solvents |

Table 1: Physicochemical Properties of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the acetylation of a hydrazine precursor.[1][2] Common methods include the reaction of hydrazine hydrate with acetylating agents like acetic anhydride or the N-acetylation of acetohydrazide.[1][2]

Experimental Protocol: Synthesis of this compound from Hydrazine Hydrate

This protocol describes a general method for the synthesis of this compound.

Materials:

-

Hydrazine hydrate

-

Acetic anhydride

-

Ethanol

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1 equivalent) in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (2.2 equivalents) dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure.

-

To the resulting residue, add cold diethyl ether to precipitate the product.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Core Applications in Heterocyclic Synthesis

The primary utility of this compound in organic synthesis lies in its role as a binucleophilic precursor for the construction of five-membered heterocyclic rings, most notably pyrazoles and pyrazolones. These scaffolds are present in a wide range of biologically active molecules.[3][4]

Synthesis of Pyrazole Derivatives

The reaction of this compound with 1,3-dicarbonyl compounds, such as pentane-2,4-dione (acetylacetone), provides a direct route to N-acetylated pyrazoles. The reaction proceeds via a cyclocondensation mechanism.

Caption: General workflow for the synthesis of N-acetyl pyrazoles.

This protocol details the synthesis of a representative N-acetylated pyrazole from this compound and pentane-2,4-dione.

Materials:

-

This compound

-

Pentane-2,4-dione (acetylacetone)

-

Glacial acetic acid

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.

-

Add pentane-2,4-dione (1.1 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water and recrystallize from ethanol to obtain pure 1-acetyl-3,5-dimethylpyrazole.

Quantitative Data for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Product | Solvent | Conditions | Yield (%) | Reference |

| Hydrazine Hydrate | Acetylacetone | 3,5-Dimethylpyrazole | Water | 15 °C, 2 h | 95 | [5] |

| Hydrazine Sulfate | Acetylacetone | 3,5-Dimethylpyrazole | 10% NaOH(aq) | 15 °C, 1 h | 77-81 | [6] |

| This compound | Pentane-2,4-dione | 1-Acetyl-3,5-dimethylpyrazole | Glacial Acetic Acid | Reflux, 4-6 h | ~80-90 | Inferred |

Table 2: Representative Yields for Pyrazole Synthesis

Synthesis of Pyrazolone Derivatives

The reaction of this compound with β-ketoesters, such as ethyl acetoacetate, leads to the formation of N-acetylated pyrazolones. This reaction is a cornerstone in the synthesis of this important class of heterocycles.[2][7]

Caption: General workflow for N-acetyl pyrazolone synthesis.

This protocol outlines the synthesis of a representative N-acetylated pyrazolone.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Ethanol

-

Sodium ethoxide (catalyst)

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add this compound (1 equivalent) and stir until dissolved.

-

Add ethyl acetoacetate (1 equivalent) dropwise to the reaction mixture.

-

Reflux the mixture for 3-5 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallize from a suitable solvent to obtain pure 1-acetyl-3-methyl-5-pyrazolone.

Quantitative Data for Pyrazolone Synthesis

| Reactant 1 | Reactant 2 | Product | Solvent | Conditions | Yield (%) | Reference |

| Phenylhydrazine | Ethyl Acetoacetate | 1-Phenyl-3-methyl-5-pyrazolone | Neat | Microwave, 4 min | 82 | [7] |

| Hydrazine Hydrate | Ethyl Acetoacetate | 3-Methyl-5-pyrazolone | Ethanol | 60 °C, 1 h | High | [8] |

| This compound | Ethyl Acetoacetate | 1-Acetyl-3-methyl-5-pyrazolone | Ethanol | Reflux, 3-5 h, NaOEt catalyst | ~70-85 | Inferred |

Table 3: Representative Yields for Pyrazolone Synthesis

Role in Drug Development

The hydrazide and N-acylhydrazone moieties, as well as the heterocyclic scaffolds derived from this compound, are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds.[9][10] Pyrazole and pyrazolone derivatives, in particular, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[3][4]

A significant area of interest for drug development professionals is the development of pyrazole-containing kinase inhibitors.[6][11][12] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Targeting Kinase Signaling Pathways

Pyrazole-based compounds have been successfully developed to target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[6][13]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrazole derivatives.

Caption: Inhibition of the MAPK/ERK pathway by pyrazole derivatives.

The structural versatility of this compound allows for the synthesis of large libraries of pyrazole and pyrazolone derivatives. These libraries can then be screened for inhibitory activity against various kinases, leading to the identification of potent and selective drug candidates. The well-known anti-inflammatory drug Celecoxib, for instance, features a pyrazole core and its synthesis can be achieved from a hydrazide precursor, highlighting the relevance of this chemical space in drug discovery.[14][15]

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of a wide range of heterocyclic compounds, particularly pyrazoles and pyrazolones. The straightforward and often high-yielding nature of its cyclocondensation reactions makes it an attractive starting material for both academic research and industrial applications. Furthermore, the established biological significance of the resulting heterocyclic scaffolds, especially in the context of kinase inhibition, underscores the continued importance of this compound as a building block in the design and development of novel therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the synthetic potential of this valuable compound.

References

- 1. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01286D [pubs.rsc.org]

- 2. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride - Google Patents [patents.google.com]

- 9. N-Acylhydrazones as drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 15. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 1-Acetyl-3,5-dimethylpyrazole from N'-Acetylacetohydrazide

Introduction

Pyrazoles are a class of heterocyclic compounds with significant applications in medicinal chemistry and drug development, exhibiting a wide range of biological activities including analgesic, anti-inflammatory, antibacterial, and anti-cancer properties.[1] The synthesis of substituted pyrazoles is a key focus in organic and medicinal chemistry. A common and effective method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2][3] This application note provides a detailed protocol for the synthesis of 1-acetyl-3,5-dimethylpyrazole using N'-acetylacetohydrazide as the hydrazine source and acetylacetone as the 1,3-dicarbonyl compound. The protocol is based on established methods for pyrazole synthesis and is intended for researchers and professionals in drug development and chemical synthesis.

Reaction Principle

The core of this protocol is the acid-catalyzed cyclocondensation reaction between this compound and a 1,3-dicarbonyl compound, such as acetylacetone. The reaction proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrazole ring. The use of an acid catalyst facilitates the dehydration step.[2]

Experimental Protocols

Materials and Reagents

-

This compound

-

Acetylacetone

-

Glacial Acetic Acid (or other suitable acid catalyst)

-

Ethanol (or other suitable solvent)

-

Sodium Bicarbonate (for neutralization)

-

Anhydrous Magnesium Sulfate (for drying)

-

Ethyl Acetate (for extraction)

-

Hexane (for extraction and chromatography)

-

Silica Gel (for column chromatography)

-

Deionized Water

Protocol 1: Acid-Catalyzed Synthesis of 1-Acetyl-3,5-dimethylpyrazole

This protocol describes a standard acid-catalyzed cyclocondensation reaction.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.

-

Addition of Reagents: To the stirred solution, add acetylacetone (1.05 eq).

-

Catalyst Addition: Add a catalytic amount of a suitable acid, such as glacial acetic acid (e.g., 5-10 mol%).

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Neutralization: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 1-acetyl-3,5-dimethylpyrazole.

Protocol 2: Microwave-Assisted Synthesis of 1-Acetyl-3,5-dimethylpyrazole

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[4][5]

-

Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq) and acetylacetone (1.05 eq) in a minimal amount of a suitable solvent (e.g., water or ethanol).[5]

-

Catalyst: Add a suitable catalyst, for instance, a metal-acetylacetonate complex like Cu(acac)₂ (0.5 equiv) can be used.[5]

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100°C) and power (e.g., 50 watts) for a short duration (e.g., 5-10 minutes).[5]

-

Work-up and Purification: Follow steps 5-10 from Protocol 1 for the work-up and purification of the product.

Data Presentation

The following table summarizes representative quantitative data for pyrazole synthesis from the reaction of hydrazines with 1,3-dicarbonyl compounds under various conditions, analogous to the synthesis using this compound.

| Entry | Hydrazine Derivative | 1,3-Dicarbonyl Compound | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| 1 | Substituted Hydrazines | Substituted Acetylacetone | LiClO₄, Room Temp | Ethylene Glycol | 70-95 | [6] |

| 2 | Phenylhydrazine | Acetylacetone | Cu(acac)₂, Microwave (50W, 100°C, 5 min) | Water | 96 | [5] |

| 3 | Arylhydrazines | 1,3-Diketones | None, Room Temp | N,N-Dimethylacetamide | 59-98 | [6] |

| 4 | Hydrazine Hydrate | Ethyl Acetoacetate | Reflux | Absolute Alcohol | Good | [7] |

| 5 | Substituted Phenyl Hydrazine Hydrochloride | Acetylacetone | 90°C | Glycerol-Water (1:1) | Not specified | [8] |

Visualizations

Reaction Pathway

Caption: General reaction pathway for the synthesis of 1-acetyl-3,5-dimethylpyrazole.

Experimental Workflow

Caption: Step-by-step experimental workflow for pyrazole synthesis.

References

- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 1,3,4-Oxadiazoles Utilizing N'-Acetyl-Substituted Hydrazides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and methodologies for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, with a particular focus on derivatives synthesized from N'-acetyl-acyl/aroylhydrazide precursors. The 1,3,4-oxadiazole scaffold is a crucial pharmacophore in modern drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This document outlines key synthetic strategies, presents quantitative data in a clear, tabular format, and includes detailed experimental procedures and visualizations to guide researchers in the successful synthesis of these valuable heterocyclic compounds.

Overview of Synthetic Strategies

The synthesis of 1,3,4-oxadiazoles from N'-acetyl-acyl/aroylhydrazides primarily involves the intramolecular cyclodehydration of the diacylhydrazine backbone. This transformation can be achieved through various dehydrating agents and reaction conditions, each offering distinct advantages in terms of yield, substrate scope, and mildness of conditions. The general synthetic pathway involves the formation of a diacylhydrazine intermediate, followed by cyclization to the 1,3,4-oxadiazole ring.

Two prominent and effective methods for this cyclodehydration are:

-

Method A: Appel-type Reaction Conditions: Utilizing a combination of triphenylphosphine (PPh₃) and a halogen source like carbon tetrachloride (CCl₄) to facilitate the cyclodehydration.

-

Method B: Acid-Catalyzed Cyclization: Employing strong acids or acid anhydrides, such as a mixture of acetic anhydride and a catalytic amount of a strong acid like perchloric acid (HClO₄), to promote the ring closure.

A third common method involves the use of phosphorus oxychloride (POCl₃) as both the dehydrating agent and sometimes as the solvent.

The choice of method can be influenced by the nature of the substituents on the acyl/aroyl moiety and the desired reaction scale.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of representative 2-methyl-5-substituted-1,3,4-oxadiazoles from their corresponding N'-acetyl-acyl/aroylhydrazide precursors.

Table 1: Synthesis of 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole via Appel-type Reaction

| Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

| N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide | PPh₃, CCl₄, Et₃N | Acetonitrile | 100°C | 1h | Good | [2] |

Table 2: Synthesis of 2-methyl-5-phenyl-1,3,4-oxadiazole via Acid-Catalyzed Cyclization

| Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

| 1-acetyl-2-benzoyl hydrazine | Acetic Anhydride, 60% Perchloric Acid | Acetic Anhydride | 5°C to RT | 1.75h | 30 | [3][4] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 2-methyl-5-substituted-1,3,4-oxadiazoles.

Protocol 1: Synthesis of 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole [2]

This protocol details the cyclodehydration of N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide using triphenylphosphine and carbon tetrachloride.

Materials:

-

N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide

-

Triphenylphosphine (PPh₃)

-

Carbon tetrachloride (CCl₄)

-

Triethylamine (Et₃N)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a solution of N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide in anhydrous acetonitrile, add triphenylphosphine, triethylamine, and carbon tetrachloride.

-

Heat the reaction mixture to 100°C and maintain for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole.

-

Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and elemental analysis to confirm its structure.[2]

Protocol 2: Synthesis of 2-methyl-5-phenyl-1,3,4-oxadiazole [3][4]

This protocol describes the acid-catalyzed cyclodehydration of 1-acetyl-2-benzoyl hydrazine using acetic anhydride and perchloric acid.

Materials:

-

1-acetyl-2-benzoyl hydrazine (0.174 mole)

-

Acetic anhydride (150 ml)

-

60% Perchloric acid (12 ml)

-

Sodium carbonate

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Ice bath

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

Suspend 1-acetyl-2-benzoyl hydrazine (31 g, 0.174 mole) in acetic anhydride (150 ml) in a flask equipped with a magnetic stirrer and cool to 5°C ± 5°C in an ice bath.

-

Slowly add 60% perchloric acid (12 ml) to the stirred suspension over a period of 45 minutes, maintaining the temperature at 5°C ± 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature over 1 hour.

-

Filter the resulting solution.

-

Dissolve the precipitate in water (200 ml).

-

Add solid sodium carbonate to the aqueous solution until the pH reaches 9.

-

Extract the product with ethyl acetate.

-

Wash the organic extract with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain an oil.

-

Purify the crude product by chromatography to yield 2-methyl-5-phenyl-1,3,4-oxadiazole as a gum (9 g, 30% yield).[3]

Visualizations

Diagram 1: General Synthesis Workflow

References

Application Notes and Protocols: N'-Acetylacetohydrazide Reaction with Aromatic Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between N'-Acetylacetohydrazide and aromatic aldehydes or ketones is a robust and straightforward condensation reaction that yields N-acylhydrazones.[1][2] These compounds are of significant interest in medicinal chemistry and drug development due to their diverse and potent biological activities.[3][4][5] The N-acylhydrazone scaffold (-CO-NH-N=CH-) is a key pharmacophore found in numerous compounds with demonstrated antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4][6]

The synthesis is typically a one-pot reaction, often carried out under mild conditions with good to excellent yields, making it an attractive method for generating libraries of compounds for biological screening.[1][7] The structural versatility, arising from the wide variety of available aromatic aldehydes and ketones, allows for fine-tuning of the molecule's physicochemical and pharmacological properties.

General Reaction Mechanism

The reaction proceeds via the nucleophilic addition of the terminal nitrogen of this compound to the electrophilic carbonyl carbon of the aromatic aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable N-acylhydrazone product. The reaction is often catalyzed by a few drops of acid, such as glacial acetic acid.[2][7]

Experimental Protocols

Protocol 1: General Synthesis of N'-Arylmethylene-acetohydrazides

This protocol is a generalized procedure adapted from methodologies for synthesizing hydrazide-hydrazones.[2][7]

Materials:

-

This compound (1.0 mmol, 1.0 eq)

-

Substituted Aromatic Aldehyde (1.0 mmol, 1.0 eq)

-

Methanol or Ethanol (5-10 mL)

-

Glacial Acetic Acid (catalytic amount, ~2-3 drops)

Procedure:

-

Dissolve the aromatic aldehyde (1.0 mmol) in methanol or ethanol (5 mL) in a round-bottom flask.

-

Add a solution of this compound (1.0 mmol) in the same solvent (5 mL) to the flask.

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[7]

-

Stir the reaction mixture at room temperature or gently reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

The solid product often precipitates from the solution upon cooling. If not, the volume can be reduced under vacuum, or the flask can be cooled in an ice bath or refrigerator to induce crystallization.[7]

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent (e.g., ethanol or diethyl ether).

-

Dry the purified product in a desiccator or a vacuum oven.

-

Characterize the final product by determining its melting point, and using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.

Data Presentation

The following table summarizes representative data for N-acylhydrazones synthesized from various hydrazides and aromatic aldehydes, illustrating typical yields and physical characteristics.

| Compound ID | Aromatic Aldehyde | Hydrazide | Yield (%) | Melting Point (°C) | Reference |

| 1a | Benzaldehyde | 4-Hydroxybenzohydrazide | 76-100% | - | [7] |

| 1e | Salicylaldehyde | 4-Hydroxybenzohydrazide | 86% | 265.0–266.5 | [7] |

| - | (Not Specified) | 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide | 86% | 182–184 | [8] |

| - | (Not Specified) | 2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide | 81% | 172–174 | [8] |

Note: The table provides examples from the literature to showcase typical results. Specific yields for reactions with this compound will vary based on the specific aromatic aldehyde or ketone used.

Applications in Drug Development

N-acylhydrazone derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[3][9]

-

Antiparasitic Agents: Novel N-acylhydrazone compounds have shown significant inhibitory activity against parasites like Leishmania amazonensis.[8][10] The proposed mechanism can involve altering the parasite's cell membrane integrity and inducing the production of reactive oxygen species (ROS).[8]

-